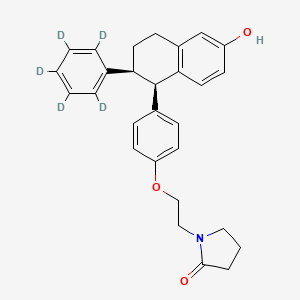

Lasofoxifene-d5 2-Oxide

Description

Contextualization within Selective Estrogen Receptor Modulator (SERM) Chemistry and Metabolism

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogenic or antiestrogenic effects. wikipedia.orgnih.gov They interact with estrogen receptors (ERs), primarily ERα and ERβ, but their action as an agonist or antagonist depends on the specific tissue, the conformation of the receptor they induce, and the co-regulatory proteins present. nih.govdrugbank.com This tissue-specific activity allows SERMs to be used for a variety of conditions, including the treatment and prevention of breast cancer, postmenopausal osteoporosis, and infertility. nih.govwikipedia.orgnih.gov

Lasofoxifene (B133805), the parent compound of Lasofoxifene-d5 2-Oxide, is a non-steroidal SERM with a naphthalene-based structure. drugbank.comdukecancerinstitute.org It binds with high affinity to both ERα and ERβ. drugbank.com The metabolism of Lasofoxifene is extensive and complex, involving both Phase I and Phase II reactions. drugbank.comnih.gov

Phase I Metabolism: Primarily involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4/3A5 and CYP2D6. drugbank.comnih.gov These reactions include hydroxylation of the tetraline and phenyl rings, as well as oxidation of the pyrrolidine (B122466) ring. nih.goveuropa.eunih.gov One of the identified metabolic pathways is the formation of catechol regioisomers, which can be further oxidized to electrophilic o-quinones. nih.govresearchgate.net

Phase II Metabolism: Involves conjugation reactions, such as glucuronidation and sulfation, to increase the water solubility of the metabolites and facilitate their excretion. drugbank.comeuropa.eu

Lasofoxifene-d5 2-Oxide represents a specific metabolite of Lasofoxifene, where the pyrrolidine ring has undergone oxidation. nih.goveuropa.eu The "2-Oxide" designation indicates oxidation at the nitrogen of the pyrrolidine ring, forming an N-oxide. psu.edu

Significance of Deuterated and Oxidized Chemical Entities in Drug Discovery and Development

The use of deuterated and oxidized compounds is a critical strategy in modern pharmaceutical research for several reasons:

Metabolism and Pharmacokinetic (PK) Studies: Deuterium (B1214612) labeling, the replacement of hydrogen with its heavier, stable isotope deuterium, is a powerful tool for tracing the metabolic fate of a drug. clearsynth.comaquigenbio.com Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, deuteration at specific sites can slow down metabolism, leading to a more stable compound. unibestpharm.com This "kinetic isotope effect" allows researchers to:

Identify metabolic pathways more accurately. aquigenbio.com

Quantify the contribution of different metabolic routes.

Characterize and synthesize metabolites for further study. acs.org

Improved Drug Properties: Strategic deuteration can sometimes lead to drugs with improved pharmacokinetic profiles, such as increased half-life and reduced formation of toxic metabolites. clearsynth.com

Analytical Standards: Deuterated compounds like Lasofoxifene-d5 2-Oxide serve as invaluable internal standards for quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS). Their similar chemical properties to the non-deuterated analyte but distinct mass allow for precise quantification in complex biological matrices.

Oxidized metabolites, such as N-oxides, are common products of drug metabolism. numberanalytics.comopenaccessjournals.com Studying these entities is crucial for:

Understanding Clearance Mechanisms: Oxidation is a primary route of drug elimination. numberanalytics.comopenaccessjournals.com

Overview of Research Utility and Scholarly Focus for Lasofoxifene-d5 2-Oxide

Lasofoxifene-d5 2-Oxide is primarily utilized as a research chemical and an analytical standard. Its scholarly focus centers on:

Metabolite Identification and Profiling: As a stable, labeled version of a known Lasofoxifene metabolite, it aids researchers in confirming the metabolic pathways of the parent drug. nih.gov Studies investigating the in vitro and in vivo metabolism of Lasofoxifene would use this compound as a reference material to identify and quantify the N-oxide metabolite in biological samples. nih.govnih.gov

Quantitative Bioanalysis: In pharmacokinetic studies of Lasofoxifene, Lasofoxifene-d5 2-Oxide can be used as an internal standard to ensure the accuracy and precision of analytical measurements. The deuterium labeling provides a distinct mass signature that allows it to be differentiated from the endogenous metabolite.

Drug Metabolism Enzyme Studies: Research may focus on identifying the specific enzymes responsible for the formation of the 2-Oxide metabolite. This can involve in vitro experiments using human liver microsomes or recombinant enzymes. nih.gov

Table 1: Chemical Properties of Lasofoxifene-d5 2-Oxide

| Property | Value |

|---|---|

| Molecular Formula | C28D5H24NO3 |

| Molecular Weight | 432.566 g/mol |

| CAS Number | 366017-88-1 |

| Appearance | Neat |

Data sourced from LGC Standards. lgcstandards.com

Table 2: Research Applications of Lasofoxifene-d5 2-Oxide

| Application | Description |

|---|---|

| Metabolite Identification | Serves as a reference standard to confirm the presence of the 2-Oxide metabolite in biological samples during Lasofoxifene metabolism studies. |

| Quantitative Bioanalysis | Used as a stable isotope-labeled internal standard for accurate quantification of the Lasofoxifene 2-Oxide metabolite in pharmacokinetic assays. |

| Enzyme Phenotyping | Aids in identifying the specific drug-metabolizing enzymes responsible for the N-oxidation of Lasofoxifene. |

Properties

Molecular Formula |

C28H29NO3 |

|---|---|

Molecular Weight |

432.6 g/mol |

IUPAC Name |

1-[2-[4-[(1R,2S)-6-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]ethyl]pyrrolidin-2-one |

InChI |

InChI=1S/C28H29NO3/c30-23-11-15-26-22(19-23)10-14-25(20-5-2-1-3-6-20)28(26)21-8-12-24(13-9-21)32-18-17-29-16-4-7-27(29)31/h1-3,5-6,8-9,11-13,15,19,25,28,30H,4,7,10,14,16-18H2/t25-,28+/m1/s1/i1D,2D,3D,5D,6D |

InChI Key |

YBFAWBLHDMBREC-CKOLFIQCSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2CCC3=C([C@H]2C4=CC=C(C=C4)OCCN5CCCC5=O)C=CC(=C3)O)[2H])[2H] |

Canonical SMILES |

C1CC(=O)N(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 |

Origin of Product |

United States |

Chemical Synthesis and Isotopic Labeling Strategies for Lasofoxifene D5 2 Oxide

Synthetic Methodologies for the Preparation of Lasofoxifene (B133805) 2-Oxide

Lasofoxifene 2-Oxide, chemically named 1-[2-[4-[(1R,2S)-1,2,3,4-Tetrahydro-6-hydroxy-2-phenyl-1-naphthalenyl]phenoxy]ethyl]-2-pyrrolidinone, is a metabolite of Lasofoxifene formed by oxidation of the pyrrolidine (B122466) ring to a lactam. The chemical synthesis of this metabolite involves the selective oxidation of the N-alkyl pyrrolidine moiety in the parent Lasofoxifene molecule.

Elucidation of Reaction Pathways and Conditions

The transformation of the pyrrolidine ring in Lasofoxifene to a 2-pyrrolidinone (B116388) (a γ-lactam) can be achieved through several oxidative pathways. While metabolic pathways involve cytochrome P450 enzymes, chemical synthesis necessitates the use of specific oxidizing agents that can selectively target the α-carbon to the nitrogen atom of the pyrrolidine ring.

One potential synthetic route involves the use of o-benzoquinones . This method proceeds through the formation of an N,O-acetal intermediate by the direct oxidation of the α-C-H bond of the pyrrolidine ring. Subsequent oxidation of this intermediate by another molecule of the o-benzoquinone yields the desired γ-lactam. This reaction is typically carried out under mild conditions.

Another promising approach is electrochemical aminoxyl-mediated Shono-type oxidation . This method offers high selectivity and is compatible with a wide range of functional groups, which is advantageous for a complex molecule like Lasofoxifene. The reaction can be performed using a cost-effective stainless-steel cathode, making it a potentially scalable process.

Aerobic oxidation catalyzed by ceria-supported nanogold presents a green chemistry alternative. This method utilizes molecular oxygen as the oxidant and has been shown to be effective for the oxidation of N-methyl cyclic tertiary amines to their corresponding lactams. The reaction conditions, however, might require elevated temperatures.

A summary of potential reaction conditions is presented in the table below.

| Oxidation Method | Oxidizing Agent/Catalyst | Typical Solvents | Temperature |

| o-Benzoquinone Oxidation | 3,5-di-tert-butyl-o-benzoquinone | Trifluoroethanol (TFE) | Room Temperature |

| Electrochemical Oxidation | Aminoxyl radical (e.g., ketoABNO) | Acetonitrile (B52724), Dichloromethane | Room Temperature |

| Aerobic Oxidation | Au/CeO2 | Diglyme | 80-160 °C |

Regio- and Stereoselectivity in Oxidation Reactions

A critical aspect of the synthesis of Lasofoxifene 2-Oxide is the regioselectivity of the oxidation. The pyrrolidine ring in Lasofoxifene has two α-carbons to the nitrogen atom. However, due to the substitution pattern of the N-ethyl group, oxidation is expected to occur selectively at the methylene (B1212753) group of the pyrrolidine ring that is not part of the ethyl substituent, leading to the formation of the 2-pyrrolidinone structure. The aforementioned synthetic methods, such as o-benzoquinone-induced oxidation and electrochemical methods, have been reported to exhibit high regioselectivity for the oxidation of the α-C-H bond of the pyrrolidine ring.

The stereoselectivity of the reaction is also a key consideration. The core structure of Lasofoxifene contains chiral centers. The oxidation of the pyrrolidine ring should ideally proceed without affecting the existing stereochemistry of the molecule. The mild conditions of the o-benzoquinone and electrochemical methods are generally less likely to cause epimerization at distant stereocenters.

Deuterium (B1214612) Incorporation Techniques for Lasofoxifene-d5 2-Oxide

The synthesis of Lasofoxifene-d5 2-Oxide requires the introduction of five deuterium atoms into the Lasofoxifene 2-Oxide structure. This is typically achieved by using deuterated starting materials or through hydrogen-deuterium exchange reactions at specific stages of the synthesis.

Selection of Deuterium Labeling Positions

The designation "d5" indicates the incorporation of five deuterium atoms. In the context of improving metabolic stability, deuterium is often introduced at sites prone to oxidative metabolism. For Lasofoxifene, the pyrrolidine ring and the N-ethyl group are potential sites of metabolism. Therefore, a plausible labeling pattern for Lasofoxifene-d5 would involve deuteration of the N-ethyl group and/or positions on the pyrrolidine ring.

A potential strategy for creating a "-d5" analog could involve deuterating the ethyl group attached to the pyrrolidine nitrogen (introducing five deuterium atoms on the ethyl group, -CD2CD3). This would block metabolic pathways involving this group.

Alternatively, a combination of deuteration on the ethyl group and the pyrrolidine ring could be employed. For instance, deuterating the two hydrogens on the α-carbon of the ethyl group and three positions on the pyrrolidine ring. The precise positions would be chosen based on detailed metabolic studies of Lasofoxifene to identify the primary sites of oxidation.

Isotopic Purity and Enrichment Considerations

Achieving high isotopic purity and enrichment is paramount for the application of deuterated compounds in pharmaceutical research. Isotopic purity refers to the percentage of the deuterated compound in a sample, while isotopic enrichment refers to the percentage of deuterium at a specific labeled position.

The synthesis of Lasofoxifene-d5 2-Oxide would require the use of highly enriched deuterated reagents. For example, to deuterate the N-ethyl group, one would use deuterated ethyl iodide (C2D5I) or a similar deuterated alkylating agent with high isotopic enrichment.

Analytical techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for determining the isotopic purity and the precise location of the deuterium atoms. HR-MS can distinguish between the different isotopologues (molecules that differ only in their isotopic composition), allowing for the calculation of the percentage of the desired d5 species. NMR spectroscopy, particularly 2H NMR, can confirm the positions of the deuterium labels within the molecule.

Scalability and Efficiency of Synthetic Routes

The synthesis of the Lasofoxifene backbone has been achieved through multi-step sequences. For instance, a Lewis acid-mediated three-component coupling reaction has been successfully applied for the synthesis of Lasofoxifene. The efficiency of the subsequent oxidation and deuteration steps would need to be optimized for a scalable process.

Electrochemical methods for the oxidation of the pyrrolidine ring are known to be scalable and can offer advantages in terms of reduced reagent waste and milder reaction conditions compared to traditional chemical oxidants. The synthesis of γ-lactams from complex amines on a larger scale is a well-established field, and many of the developed methods could be adapted for the production of Lasofoxifene 2-Oxide.

Advanced Analytical Characterization of Lasofoxifene D5 2 Oxide

Spectroscopic and Spectrometric Techniques for Structural Elucidation

A combination of spectroscopic and spectrometric methods is employed to build a complete picture of the Lasofoxifene-d5 2-Oxide molecule. Each technique offers unique insights into its atomic and molecular properties.

High-Resolution Mass Spectrometry is a cornerstone technique for determining the precise molecular weight and, by extension, the elemental formula of a compound. For Lasofoxifene-d5 2-Oxide, HRMS provides unambiguous confirmation of its atomic composition, including the presence of the five deuterium (B1214612) atoms and the additional oxygen atom compared to the parent compound, Lasofoxifene-d5.

Table 1: Illustrative HRMS Data for Lasofoxifene-d5 2-Oxide

| Parameter | Value |

| Molecular Formula | C₂₈H₂₆D₅NO₃ |

| Calculated Monoisotopic Mass | 436.2586 |

| Observed Monoisotopic Mass (M+H)⁺ | 437.2659 |

| Mass Accuracy (ppm) | < 5 ppm |

This table is generated for illustrative purposes based on the expected molecular formula.

The exceptional mass accuracy of HRMS allows for the confident differentiation of Lasofoxifene-d5 2-Oxide from other potential isobaric impurities, ensuring the correct identification of the metabolite.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule and pinpointing the location of isotopic labels.

¹H NMR (Proton NMR) provides information about the chemical environment of protons in the molecule. In Lasofoxifene-d5 2-Oxide, the absence of signals at specific chemical shifts, compared to the spectrum of unlabeled Lasofoxifene (B133805) 2-Oxide, confirms the positions of deuterium substitution.

¹³C NMR (Carbon-13 NMR) reveals the types of carbon atoms present. The signals for carbons directly bonded to deuterium will show characteristic splitting patterns and changes in chemical shift, further verifying the sites of deuteration.

²H NMR (Deuterium NMR) directly observes the deuterium nuclei, providing a definitive confirmation of their presence and chemical environment within the molecule.

Table 2: Representative NMR Data Interpretation for Lasofoxifene-d5 2-Oxide

| Nucleus | Expected Observation | Significance |

| ¹H | Absence of signals in the deuterated region | Confirms successful deuterium labeling |

| ¹³C | Splitting of signals for carbons bonded to deuterium | Verifies the location of deuterium atoms |

| ²H | Presence of signals corresponding to the deuterated positions | Direct evidence of deuterium incorporation |

This table illustrates the expected outcomes from NMR analysis.

Infrared (IR) spectroscopy is utilized to identify the various functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of Lasofoxifene-d5 2-Oxide is expected to display characteristic absorption bands corresponding to its key structural features. The presence of hydroxyl (O-H), ether (C-O-C), and aromatic (C=C) groups would be confirmed by their respective vibrational frequencies. mdpi.comprinceton.eduresearchgate.net The introduction of the N-oxide functionality may also lead to a characteristic N-O stretching vibration. mdpi.commdpi.com

Table 3: Anticipated IR Absorption Bands for Lasofoxifene-d5 2-Oxide

| Functional Group | Wavenumber Range (cm⁻¹) |

| O-H Stretch (Phenolic) | 3200-3600 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-D Stretch | 2100-2300 |

| C=C Stretch (Aromatic) | 1450-1600 |

| N-O Stretch | 1200-1300 |

| C-O Stretch (Ether and Phenol) | 1000-1250 |

This table is based on typical IR absorption ranges for the expected functional groups.

Table 4: Representative UV-Vis Absorption Data for Lasofoxifene-d5 2-Oxide

| Solvent | λ_max (nm) |

| Methanol | ~280 |

This table provides an estimated absorption maximum based on the structure of similar phenolic compounds.

Chromatographic Methodologies for Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for determining the purity of a chemical compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for separating, identifying, and quantifying the components of a mixture. researchgate.net For Lasofoxifene-d5 2-Oxide, a validated HPLC method is crucial for assessing its chemical purity. Method development involves optimizing various parameters to achieve a good separation of the main compound from any potential impurities, such as starting materials, byproducts, or degradation products.

Table 5: Typical HPLC Method Parameters for the Analysis of Lasofoxifene-d5 2-Oxide

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table outlines a representative set of HPLC conditions.

The results from the HPLC analysis provide a quantitative measure of the purity of Lasofoxifene-d5 2-Oxide, which is typically reported as a percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Stereoisomeric and Chiral Characterization Techniques

Lasofoxifene possesses chiral centers, meaning it can exist as different stereoisomers. These isomers can have distinct pharmacological and toxicological profiles. nih.govsciety.org Therefore, the ability to separate and characterize these stereoisomers is crucial. As a metabolite, Lasofoxifene-d5 2-Oxide will also exhibit stereoisomerism, necessitating specialized chiral characterization techniques.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating enantiomers and diastereomers of pharmaceutical compounds. nih.govbiorxiv.org Studies on Lasofoxifene derivatives have successfully employed chiral affinity chromatography to separate stereoisomers. elifesciences.org

Key techniques and findings include:

Chiral Stationary Phases (CSPs): The choice of the chiral stationary phase is critical for achieving separation. For derivatives of Lasofoxifene, a "Chiral pack IBN-3" column has been documented as effective. nih.gov This type of column creates a chiral environment that allows for differential interaction with the stereoisomers, leading to their separation.

Mobile Phase Composition: The mobile phase, a mixture of solvents that carries the sample through the column, is optimized to enhance resolution. For the chiral separation of a Lasofoxifene derivative, a mobile phase consisting of 0.1% Diethylamine (Et2NH) in Methanol (MeOH) has been utilized. nih.gov

Detection: Ultraviolet (UV) detection is commonly used, with specific wavelengths chosen based on the analyte's absorbance characteristics. For a Lasofoxifene derivative, a UV wavelength of 279 nm was used for detection following separation. nih.gov

Research has demonstrated the successful separation of Lasofoxifene derivatives into their respective stereoisomers, with distinct retention times observed for each peak in the chromatogram. nih.gov For example, one study reported the separation of two peaks with retention times of 8.05 minutes and 9.62 minutes. nih.gov This separation allowed for the isolation and further characterization of the individual isomers, revealing that different stereoisomers can have significantly different biological activities. elifesciences.org

Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. americanpharmaceuticalreview.com While specific applications to Lasofoxifene-d5 2-Oxide are not detailed in available literature, the principles of coupling chiral and achiral columns in SFC could be applied to simplify the purification of its stereoisomers from complex mixtures. americanpharmaceuticalreview.com

The table below summarizes typical parameters used in the chiral HPLC separation of Lasofoxifene derivatives, which would be foundational for developing a method for Lasofoxifene-d5 2-Oxide. nih.gov

Table 1: Chiral HPLC Parameters for Lasofoxifene Derivatives

| Parameter | Value |

|---|---|

| Column | Chiral pack IBN-3 |

| Mobile Phase | 0.1% Et2NH in MeOH |

| Flow Rate | 0.75 mL/min |

| Detection | UV at 279 nm |

| Example Retention Time 1 | 8.05 min |

| Example Retention Time 2 | 9.62 min |

Role As a Pharmaceutical Reference Standard

Application of Lasofoxifene-d5 2-Oxide in Analytical Method Development and Validation

The development and validation of robust analytical methods are fundamental requirements for regulatory submissions and ensuring drug quality. nih.govresearchgate.net Lasofoxifene-d5 2-Oxide is instrumental in this process, particularly for chromatographic techniques. Method validation demonstrates that a procedure is suitable for its intended purpose by assessing parameters such as specificity, linearity, accuracy, and precision. nih.govrasayanjournal.co.in

In quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), Lasofoxifene-d5 2-Oxide is highly valued as an internal standard (IS). An ideal IS should mimic the analyte's behavior throughout sample preparation and analysis without interfering with its measurement. nih.gov

Stable isotope-labeled (SIL) compounds like Lasofoxifene-d5 2-Oxide are considered the "gold standard" for use as internal standards in mass spectrometry. nih.gov This is because their physicochemical properties are nearly identical to the non-labeled analyte (the metabolite Lasofoxifene (B133805) 2-Oxide). This similarity ensures that any sample loss during extraction, or variations in instrument response due to matrix effects, affects both the analyte and the IS proportionally. nih.govnih.gov By adding a known concentration of Lasofoxifene-d5 2-Oxide to samples, researchers can accurately quantify the corresponding unlabeled metabolite by comparing the mass spectrometer's response ratio of the analyte to the IS. This corrects for variability and enhances the precision and accuracy of the results. nih.gov

For an analytical method to be quantitative, it requires the creation of a calibration curve and the use of quality control (QC) samples to ensure its ongoing performance.

Calibration Curves: A calibration curve is generated by preparing a series of standards with known concentrations of the analyte (Lasofoxifene 2-Oxide) and a constant concentration of the internal standard (Lasofoxifene-d5 2-Oxide). The response ratio (analyte peak area / IS peak area) is plotted against the analyte concentration. The resulting linear relationship is then used to determine the concentration of the analyte in unknown samples. nih.gov

Quality Control Samples: QC samples are prepared at multiple concentration levels (low, medium, and high) to verify the accuracy and precision of the method during routine analysis. nih.gov The concentration of the analyte in these QC samples is calculated using the calibration curve. The results must fall within predefined tolerance limits to accept the analytical run.

The table below illustrates typical validation parameters for an LC-MS/MS method that would utilize an internal standard like Lasofoxifene-d5 2-Oxide.

| Parameter | Typical Acceptance Criteria | Purpose |

| Linearity (r²) | ≥ 0.99 | Demonstrates a proportional relationship between concentration and instrument response. |

| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | Measures the closeness of determined values to the true value. |

| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Measures the reproducibility of repeated measurements. |

| LLOQ | Signal-to-Noise Ratio > 10 | The lowest concentration that can be quantified with acceptable accuracy and precision. |

| Data derived from common bioanalytical method validation guidelines. nih.govnih.gov |

Significance in Impurity and Metabolite Profiling Studies

Regulatory bodies like the International Conference on Harmonisation (ICH) and the Food and Drug Administration (FDA) require rigorous impurity and metabolite profiling for new drug candidates. scilit.com Lasofoxifene-d5 2-Oxide plays a crucial role in these studies.

As a labeled analog of a potential metabolite or degradation product (impurity) of Lasofoxifene, this reference standard is essential for:

Positive Identification: It provides a definitive mass spectrometry signature and chromatographic retention time to confirm the identity of Lasofoxifene 2-Oxide in complex matrices. The formation of N-oxide impurities is a known pathway for similar compounds. nih.govresearchgate.net

Accurate Quantification: It enables the precise measurement of the amount of this specific metabolite or impurity formed during preclinical studies. rasayanjournal.co.in This is vital for understanding the drug's metabolic fate and for ensuring that impurity levels remain below safety thresholds.

Contribution to Quality Assurance and Control in Preclinical Pharmaceutical Research

The reliability of data from preclinical studies is paramount for making informed decisions about a drug candidate's future. nih.govresearchgate.netsermonixpharma.com The use of high-quality reference standards like Lasofoxifene-d5 2-Oxide is a cornerstone of quality assurance and control (QA/QC) in this phase.

By ensuring the validity of analytical methods, Lasofoxifene-d5 2-Oxide contributes to the integrity of data in various preclinical assessments, including pharmacokinetic and metabolic studies. The use of a stable, well-characterized standard reduces analytical uncertainty, leading to more reliable data on drug absorption, distribution, metabolism, and excretion (ADME). This high-quality data is essential for building a robust preclinical data package for subsequent clinical development and regulatory review.

Metabolic Investigations of Lasofoxifene 2 Oxide and Its Parent Compound

In Vitro Metabolic Pathways Leading to Lasofoxifene (B133805) 2-Oxide Formation

In vitro studies utilizing human and rat liver microsomes, as well as specific enzyme systems, have been instrumental in elucidating the oxidative transformation of lasofoxifene. These investigations have identified the key enzymes involved, explored the reaction mechanisms, and characterized the formation of reactive intermediates.

The initial step in the formation of oxidized lasofoxifene metabolites is a Phase I oxidation reaction, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. Research has shown that Phase I oxidation via hepatic CYP3A4/CYP3A5 and CYP2D6 is a major metabolic route, accounting for approximately half of the total metabolism of lasofoxifene. drugbank.com

Specific in vitro experiments using recombinant human P450 enzymes (supersomes) have confirmed the roles of these isoforms. Incubations of lasofoxifene with CYP3A4 and CYP2D6 supersomes resulted in the formation of oxidized products, identifying these enzymes as key catalysts in this metabolic pathway. washington.eduresearchgate.net While lasofoxifene is a substrate for these enzymes, studies have also indicated that at steady-state concentrations, it does not significantly inhibit or affect drug metabolism mediated by CYP2D6. nih.gov

The primary oxidative metabolites formed are two catechol regioisomers, which result from hydroxylation on the molecule. washington.eduacs.org This enzymatic hydroxylation is the prerequisite step for the subsequent formation of more highly oxidized species.

The mechanism of lasofoxifene oxidation follows a pathway analogous to that of endogenous estrogens. washington.edu The process is initiated by CYP-mediated hydroxylation to form catechol metabolites. These catechols can then undergo further one-electron oxidation to produce semiquinones or a two-electron oxidation to form electrophilic ortho-quinones (o-quinones). washington.eduresearchgate.net

While specific enzyme kinetic parameters such as Km and Vmax for the formation of lasofoxifene 2-oxide have not been detailed in available literature, the mechanisms for related SERMs provide insight. For instance, the bioactivation of raloxifene (B1678788) by CYP3A4 can proceed through the formation of an extended quinone intermediate. nih.govacs.orgnih.gov This suggests that CYP enzymes, particularly CYP3A4, are adept at catalyzing the dehydrogenation and oxidation reactions necessary to produce these quinoid structures from phenolic precursors.

A critical aspect of lasofoxifene's oxidative metabolism is the bioactivation of its catechol metabolites into chemically reactive intermediates. The o-quinones formed from the oxidation of lasofoxifene catechols are electrophilic and can react with cellular nucleophiles. washington.eduresearchgate.net

To detect these transient, reactive species, in vitro experiments have utilized trapping agents like glutathione (B108866) (GSH). When lasofoxifene was incubated with human or rat liver microsomes in the presence of GSH, researchers identified both mono-GSH and di-GSH catechol conjugates. washington.edu The formation of these conjugates serves as direct evidence for the generation of the reactive o-quinone intermediates. washington.edu This bioactivation pathway is significant, as these GSH conjugates were found to be major metabolites compared to products from competing detoxification pathways like glucuronidation and methylation. washington.edu

Furthermore, the 7-hydroxylasofoxifene catechol regioisomer can be oxidized to an o-quinone that has been shown to form depurinating adducts with DNA in vitro, highlighting the potential for these reactive intermediates to interact with critical cellular macromolecules. washington.eduresearchgate.net This bioactivation to quinoid species is a known pathway for other SERMs, such as tamoxifen (B1202) and raloxifene, and is considered a potential source of toxicity. washington.edunih.govnih.gov

Table 1: In Vitro Metabolism of Lasofoxifene to Oxidized Metabolites

| Parameter | Finding | Source |

|---|---|---|

| Primary Enzymes | Cytochrome P450 3A4/5, Cytochrome P450 2D6 | drugbank.comwashington.eduresearchgate.net |

| Initial Metabolites | Two catechol regioisomers | washington.eduacs.org |

| Reactive Intermediates | Electrophilic ortho-quinones (o-quinones) | washington.eduresearchgate.net |

| Evidence of Bioactivation | Formation of mono- and di-glutathione (GSH) catechol conjugates | washington.edu |

| Potential Consequence | Formation of depurinating DNA adducts by the 7-OH-lasofoxifene o-quinone | washington.eduresearchgate.net |

In Vivo Metabolic Fate of Lasofoxifene 2-Oxide in Preclinical Animal Models

Preclinical studies in animal models provide essential information on how the in vitro findings translate to a whole-organism system, offering a more complete picture of a drug's metabolic fate, distribution, and excretion.

The formation of oxidized lasofoxifene metabolites has been confirmed in preclinical animal models. In vitro studies using rat liver microsomes demonstrated the formation of the same GSH-catechol conjugates observed with human microsomes, indicating that the bioactivation pathway to quinone intermediates is active in this species. washington.eduresearchgate.net

Lasofoxifene is known to be metabolized primarily in the liver via both oxidative and conjugative pathways. researchgate.net The main oxidative transformations include hydroxylations on the tetraline core and the attached phenyl rings, as well as oxidation of the pyrrolidine (B122466) ring. researchgate.net These findings from preclinical models are consistent with the generation of the catechol precursors necessary for the formation of lasofoxifene 2-oxide and related quinone species in vivo. While many preclinical animal studies focus on the therapeutic efficacy of lasofoxifene, the underlying metabolic data confirm that oxidation is a primary and significant fate of the parent compound. researchgate.netsermonixpharma.comsermonixpharma.com

The disposition and excretion of lasofoxifene are characterized by extensive metabolism. In humans, less than 2% of the parent drug is excreted unchanged in the urine, with the primary route of elimination being fecal excretion of its metabolites. drugbank.com This points to the liver's central role in metabolizing the drug before its removal from the body.

While specific excretion data for lasofoxifene's oxidized metabolites in animals are not extensively detailed, data from analogous compounds are informative. For the related SERM raloxifene, reactive quinone metabolites are also formed. nih.gov In rats treated with raloxifene, N-acetylcysteine adducts, which are metabolic successors to the initial GSH adducts, were identified in both bile and urine. nih.gov This demonstrates a clear pathway for the excretion of metabolites derived from reactive quinone intermediates. Similarly, studies with another SERM, levormeloxifene, in rats showed that fecal elimination was the predominant route for the excretion of its metabolites. researchgate.net Given these parallels, it is highly probable that the oxidized metabolites of lasofoxifene, including their conjugated forms, are primarily excreted via the biliary-fecal route in preclinical animal models.

Table 2: In Vivo Metabolic Profile of Lasofoxifene in Preclinical Models

| Parameter | Finding | Source |

|---|---|---|

| Site of Metabolism | Primarily the liver | researchgate.net |

| Metabolic Reactions | Oxidation (hydroxylation) and conjugation | researchgate.net |

| Confirmation in Animals | Formation of GSH-catechol conjugates in rat liver microsomes | washington.eduresearchgate.net |

| Primary Excretion Route (Parent Drug) | Fecal | drugbank.com |

| Inferred Excretion Route (Metabolites) | Biliary-fecal excretion of conjugated metabolites (based on analogous SERMs) | nih.govresearchgate.net |

Comparative Metabolism Studies between Lasofoxifene and its Oxidized Derivatives

The primary routes of lasofoxifene metabolism involve both Phase I oxidation and Phase II conjugation. nih.gov Phase I oxidation, which accounts for approximately half of the total metabolism of lasofoxifene, is primarily mediated by the cytochrome P450 enzymes CYP3A4, CYP3A5, and CYP2D6. drugbank.comnih.gov This oxidative metabolism leads to the formation of various hydroxylated metabolites. drugbank.com These oxidized derivatives can then undergo further biotransformation.

Following oxidation, both the parent compound and its hydroxylated metabolites are subject to Phase II conjugation reactions, which include glucuronidation and sulfation. drugbank.comnih.gov Glucuronidation is a significant pathway, catalyzed by multiple UDP-glucuronosyltransferase (UGT) enzymes present in both the liver (UGT1A1, UGT1A3, UGT1A6, and UGT1A9) and the intestine (UGT1A8 and UGT1A10). drugbank.comnih.gov This process results in the formation of glucuronide conjugates, which are more water-soluble and readily excreted.

One of the key features of lasofoxifene compared to other SERMs is its increased resistance to intestinal wall glucuronidation. nih.govnih.gov This property contributes to its improved oral bioavailability. nih.govnih.gov The nonpolar tetrahydronaphthalene structure of lasofoxifene is thought to be responsible for this enhanced resistance to first-pass metabolism in the gut. drugbank.com

Assessment of Lasofoxifene 2 Oxide As an Impurity or Degradation Product

Identification of Formation Mechanisms during Manufacturing and Storage

The formation of Lasofoxifene (B133805) 2-Oxide is primarily attributed to oxidative processes that can occur during the synthesis of the Lasofoxifene drug substance and throughout the shelf life of the drug product. The pyrrolidine (B122466) ring within the Lasofoxifene molecule is susceptible to oxidation, leading to the formation of an N-oxide derivative.

During Manufacturing:

The synthesis of Lasofoxifene involves multiple chemical steps, and certain reagents or reaction conditions may promote oxidation. For instance, the use of oxidizing agents or the presence of residual peroxides in solvents could contribute to the formation of Lasofoxifene 2-Oxide as a process-related impurity. In a study on the closely related SERM, Raloxifene (B1678788), the corresponding N-oxide was identified as an impurity formed during the synthesis process, likely due to aerial oxidation in the final stages. A similar mechanism can be postulated for Lasofoxifene.

During Storage:

Lasofoxifene, as a drug substance and within its formulated product, can be susceptible to degradation under various environmental conditions. Forced degradation studies, which intentionally subject the drug to harsh conditions, are instrumental in identifying potential degradation pathways. medcraveonline.comijpsjournal.comnih.govveeprho.com For SERMs containing a tertiary amine functional group, such as the pyrrolidine moiety in Lasofoxifene, oxidative degradation is a common pathway. researchgate.net

Exposure to the following conditions can promote the formation of Lasofoxifene 2-Oxide:

Oxidative Stress: The presence of oxygen, especially in combination with light or elevated temperatures, can lead to the formation of oxidative degradation products. Peroxides, which can be present as impurities in excipients or packaging materials, can also act as potent oxidizing agents.

Temperature: Elevated temperatures can accelerate the rate of chemical reactions, including oxidation.

Light (Photodegradation): Exposure to light, particularly UV radiation, can provide the energy required to initiate oxidative degradation pathways.

The following table summarizes the potential formation mechanisms of Lasofoxifene 2-Oxide.

| Formation Stage | Mechanism | Contributing Factors |

| Manufacturing | Process-related oxidation | Use of oxidizing reagents, presence of peroxides in solvents, aerial oxidation. |

| Storage | Degradation | Exposure to oxygen, elevated temperature, light (UV radiation), presence of oxidative excipients. |

Quantitative Analysis of Impurity Levels in Lasofoxifene Formulations

To ensure the safety and efficacy of Lasofoxifene formulations, it is crucial to have robust analytical methods for the detection and quantification of Lasofoxifene 2-Oxide. Stability-indicating analytical methods are specifically designed to separate the API from its impurities and degradation products, allowing for their accurate measurement. chromatographyonline.com

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques employed for this purpose. researchgate.net A typical stability-indicating HPLC method for a SERM like Lasofoxifene would involve:

Column: A reversed-phase column (e.g., C18 or C8) is commonly used to separate the non-polar Lasofoxifene from its more polar oxide impurity.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to achieve optimal separation of all components.

Detection: UV detection at a wavelength where both Lasofoxifene and Lasofoxifene 2-Oxide exhibit significant absorbance is typically used for quantification.

For the precise quantification of Lasofoxifene 2-Oxide, especially at low levels, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool. researchgate.nethpst.czlcms.czthermofisher.com The use of a deuterated internal standard, such as Lasofoxifene-d5 2-Oxide , is essential for achieving high accuracy and precision in LC-MS analysis. This internal standard mimics the chromatographic behavior and ionization efficiency of the target analyte, thereby compensating for any variations during sample preparation and analysis.

The following table outlines a hypothetical example of a validated HPLC method for the quantification of Lasofoxifene 2-Oxide.

| Parameter | Condition |

| Chromatographic System | HPLC with UV Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.01 M Phosphate Buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Applications in Preclinical Pharmacokinetic/pharmacodynamic Pk/pd Research

Utilization in Preclinical Pharmacokinetic Studies to Quantify Metabolite Exposure

There is no available information on the use of Lasofoxifene-d5 2-Oxide in preclinical pharmacokinetic studies to quantify the exposure of its non-deuterated counterpart, Lasofoxifene (B133805) 2-Oxide. While it is plausible that Lasofoxifene-d5 2-Oxide could be used as an internal standard for this purpose, no published studies confirm this application.

Use in Investigating Drug-Drug Interactions at the Metabolic Level

There is no documented use of Lasofoxifene 2-Oxide, or its deuterated form, in preclinical studies to investigate drug-drug interactions at the metabolic level. Such studies would typically involve assessing the potential of the metabolite to inhibit or induce drug-metabolizing enzymes, but no such data is available for Lasofoxifene 2-Oxide.

Future Research Directions and Advanced Methodological Considerations

Exploration of Novel Synthetic Routes for Deuterated and Oxidized Analogs

The synthesis of Lasofoxifene-d5 2-Oxide necessitates a sophisticated, multi-step approach that combines isotopic labeling with targeted oxidation. The primary goal of deuteration is often to improve a drug's metabolic stability by leveraging the kinetic isotope effect. juniperpublishers.comnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow the rate of metabolic processes that involve the cleavage of this bond, particularly those mediated by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net

Deuteration Strategies: Novel synthetic routes would likely begin with the preparation of a deuterated precursor. A common method for incorporating deuterium (B1214612) is through catalytic hydrogen-deuterium exchange, utilizing deuterium oxide (D₂O) as a cost-effective deuterium source. juniperpublishers.commdpi.com For a molecule like Lasofoxifene (B133805), strategic deuteration at known sites of metabolism, such as the pyrrolidine (B122466) ring or the tetrahydronaphthalene system, would be a primary objective. researchgate.net Published synthetic pathways for Lasofoxifene could be adapted, introducing deuterated building blocks at key stages of the synthesis. nih.gov

Oxidation Strategies: The introduction of the "2-Oxide" functional group requires a controlled oxidation step. The oxidative metabolism of Lasofoxifene is known to produce catechol and reactive o-quinone species, primarily through the action of CYP3A4 and CYP2D6 enzymes. washington.edudrugbank.comnih.govnih.gov The synthesis of the 2-Oxide metabolite could be approached through two main avenues:

Biocatalytic Synthesis: Utilizing isolated CYP enzymes or human liver microsomes (HLMs) to perform the specific oxidation on the deuterated Lasofoxifene-d5 precursor. washington.edu

Chemical Synthesis: Employing selective chemical oxidizing agents that can target the desired position on the Lasofoxifene core structure. This approach offers better control over reaction scale and purity. The synthesis of related hydroxylated metabolites, such as 7-hydroxylasofoxifene (7-OHLAS), has been previously reported and could serve as a methodological template. washington.edunih.gov

A plausible synthetic pathway would involve the initial synthesis of Lasofoxifene-d5, followed by a regioselective oxidation to yield the final product, Lasofoxifene-d5 2-Oxide.

Advancements in High-Throughput and Ultra-Sensitive Analytical Techniques

The characterization and quantification of Lasofoxifene-d5 2-Oxide and its potential metabolites in complex biological matrices demand highly sensitive and specific analytical methods. Given the typically low concentrations of drug metabolites, ultra-sensitive techniques are paramount.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the cornerstone technology for this purpose. washington.edupharmaffiliates.com Its high selectivity and sensitivity enable the detection and quantification of compounds at picogram or even femtogram levels. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for identifying unknown metabolites by providing highly accurate mass measurements, which aids in the determination of elemental compositions.

High-Throughput Screening (HTS) methodologies are essential for evaluating the metabolic profile of new compounds in early-stage drug discovery. nih.govresearchgate.netnih.gov Automated systems utilizing 96-well or 384-well plates can be used to perform in vitro metabolism assays, rapidly assessing the stability of Lasofoxifene-d5 2-Oxide in the presence of liver microsomes or specific CYP enzymes. researchgate.netwikipedia.org The integration of these HTS platforms with rapid LC-MS/MS analysis allows for the efficient screening of numerous experimental conditions and the generation of large datasets crucial for pharmacokinetic modeling.

| Technique | Principle | Application for Lasofoxifene-d5 2-Oxide Analysis |

|---|---|---|

| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation. | Quantitative bioanalysis in plasma, urine, and tissue samples; metabolite identification. |

| HRMS (e.g., Orbitrap, TOF) | Provides highly accurate mass measurements (typically <5 ppm error). | Structural elucidation of novel metabolites; differentiation from endogenous interferences. |

| NMR Spectroscopy | Uses the magnetic properties of atomic nuclei to determine the physical and chemical properties of atoms. | Confirms the precise location of deuterium atoms in the Lasofoxifene-d5 structure. mdpi.com |

| Automated HTS Platforms | Robotic systems for sample preparation, liquid handling, and incubation for in vitro assays. wikipedia.org | Rapid screening of metabolic stability, CYP inhibition, and reaction phenotyping. |

Mechanistic Studies on the Chemical Stability and Degradation Pathways

A central research question for Lasofoxifene-d5 2-Oxide is how deuteration and oxidation affect its chemical stability and metabolic fate. The primary hypothesis is that the deuterium substitution will slow the rate of metabolism at the labeled position due to the deuterium kinetic isotope effect (DKIE). nih.govresearchgate.net

Furthermore, the stability of the 2-Oxide moiety itself is of critical importance. Oxidized metabolites of SERMs, such as quinones, can be electrophilic and may covalently bind to cellular macromolecules like DNA and proteins, which is a potential mechanism of toxicity. researchgate.netwashington.edunih.gov Mechanistic studies would need to assess the reactivity of the 2-Oxide. Trapping experiments, using nucleophiles like glutathione (B108866) (GSH) during in vitro incubations, can identify the formation of reactive intermediates. washington.edunih.gov

| Experimental Approach | Objective | Expected Outcome |

|---|---|---|

| Metabolic Stability Assay (Liver Microsomes) | To determine the in vitro half-life of Lasofoxifene-d5 2-Oxide. | Comparison of half-life with non-deuterated Lasofoxifene to quantify the kinetic isotope effect. |

| Metabolite Identification (in vitro and in vivo) | To characterize the full metabolic profile and identify any unique metabolites due to metabolic switching. | Elucidation of the complete degradation pathway. |

| Reactive Metabolite Trapping (e.g., with GSH) | To assess the potential of the 2-Oxide to form reactive electrophilic species. | Detection of GSH-conjugates, indicating the formation of a reactive intermediate. washington.edu |

| Chemical Stability at various pH | To determine the intrinsic chemical stability of the compound under physiological conditions. | Data on pH-dependent degradation rates. |

Computational Chemistry and Molecular Modeling for Structure-Metabolism Relationships and Oxidative Metabolism Prediction

In silico tools are indispensable in modern drug development for predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new chemical entities. nih.govuni-hamburg.denih.gov For Lasofoxifene-d5 2-Oxide, computational chemistry and molecular modeling can provide critical insights into its metabolic fate and guide further experimental work.

Site of Metabolism (SoM) Prediction: A variety of software platforms (e.g., StarDrop™, MetaDrug, SOMP) can predict the most likely sites on a molecule to undergo metabolism by CYP enzymes. nih.govresearchgate.netsemanticscholar.org These predictions are based on statistical models derived from large databases of known metabolic reactions or on quantum mechanical calculations of site reactivity. nih.govsemanticscholar.org Such tools could be used retrospectively to validate the choice of deuteration sites on the Lasofoxifene scaffold and prospectively to predict potential sites of metabolism on the 2-Oxide analog.

Molecular Docking and Dynamics: Structure-based computational methods can provide a deeper understanding of the interactions between Lasofoxifene-d5 2-Oxide and metabolizing enzymes. Molecular docking can be used to model the binding of the compound into the active site of specific CYP isoforms, such as CYP3A4. researchgate.net This can help determine whether the potential sites of metabolism are accessible to the enzyme's catalytic center. Molecular dynamics (MD) simulations can further refine this by modeling the dynamic movements of the protein-ligand complex over time, providing a more accurate picture of the binding orientation and stability that precedes the metabolic reaction. uni-hamburg.denih.gov These simulations can be particularly useful for understanding how the Y537S and F404V mutations in the estrogen receptor alpha might affect the binding and efficacy of Lasofoxifene. nih.gov

By integrating these computational approaches, researchers can build robust models to predict the structure-metabolism relationships for this new class of Lasofoxifene analogs, thereby accelerating their development and de-risking their progression towards clinical evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.